![molecular formula C9H8N2O2 B1403989 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1368101-33-0](/img/structure/B1403989.png)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has been reported in the literature . These compounds have been synthesized as part of research into developing potent inhibitors of fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is available . The molecular weight is 118.1359 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of potent FGFR inhibitors . These compounds have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific compound. For example, one derivative was reported as a brown liquid with a yield of 76% .Scientific Research Applications
Cancer Therapy
The compound has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy . The compound can inhibit breast cancer cell proliferation and induce apoptosis .
Inhibition of Cell Migration and Invasion
In addition to its effects on cell proliferation and apoptosis, the compound has also been found to significantly inhibit the migration and invasion of cancer cells . This could potentially limit the spread of cancer cells within the body.
Development of FGFR Inhibitors
The compound, due to its low molecular weight and potent FGFR inhibitory activity, could serve as an appealing lead compound beneficial to the subsequent optimization of FGFR inhibitors . These inhibitors are currently under clinical investigation for the treatment of various cancers .
Treatment of Hyperglycemia and Related Disorders
Compounds similar to “6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” have been found to reduce blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Development of Anticancer Drugs
Based on Structure-Activity Relationship (SAR) studies, compounds containing polar moieties on the phenyl ring, similar to “6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, are ideal for excellent inhibitory action against Carbonic Anhydrase IX (CAIX) . CAIX is a target for the development of anticancer drugs .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUGSBDKPPYNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856875 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1368101-33-0 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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